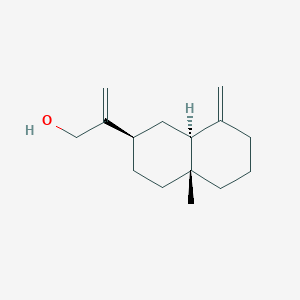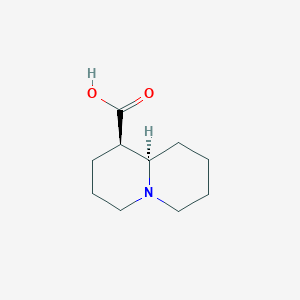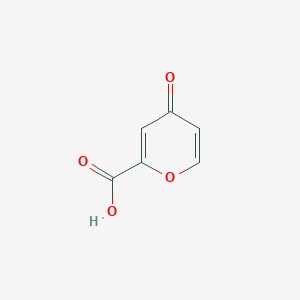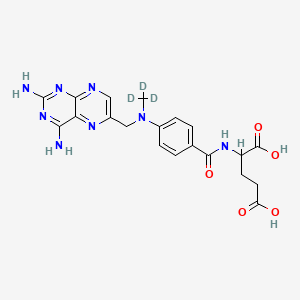
2-Pyrrolidinecarbonyl chloride, 5-oxo-
描述
2-Pyrrolidinecarbonyl chloride, 5-oxo- is an organic compound with the molecular formula C(_5)H(_6)ClNO(_2) It is a derivative of pyrrolidine, a five-membered lactam ring, and is characterized by the presence of a carbonyl chloride group at the 2-position and a keto group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinecarbonyl chloride, 5-oxo- typically involves the chlorination of 5-oxo-2-pyrrolidinecarboxylic acid. One common method starts with L-pyroglutamic acid, which is first converted to its silyl ester using hexamethyldisilazane (HMDS) and saccharin as a catalyst. The silyl ester is then treated with oxalyl chloride in dichloromethane to yield 2-Pyrrolidinecarbonyl chloride, 5-oxo- .
Industrial Production Methods
On an industrial scale, the production of 2-Pyrrolidinecarbonyl chloride, 5-oxo- may involve similar steps but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions, such as temperature, solvent, and reagent concentrations, are carefully controlled to ensure high purity and consistent quality of the final product.
化学反应分析
Types of Reactions
2-Pyrrolidinecarbonyl chloride, 5-oxo- undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The keto group at the 5-position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: The compound can be hydrolyzed to 5-oxo-2-pyrrolidinecarboxylic acid in the presence of water or aqueous bases.
Common Reagents and Conditions
Oxalyl Chloride: Used for the chlorination of the silyl ester intermediate.
Hexamethyldisilazane (HMDS): Employed in the formation of the silyl ester from L-pyroglutamic acid.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Amines, alcohols, and thiols for substitution reactions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
5-Oxo-2-pyrrolidinecarboxylic acid: Formed by hydrolysis.
科学研究应用
2-Pyrrolidinecarbonyl chloride, 5-oxo- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of peptides and proteins, particularly in the formation of peptide bonds.
Medicine: Investigated for its potential use in the development of drugs, especially those targeting neurological disorders and inflammation.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Pyrrolidinecarbonyl chloride, 5-oxo- primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an acylating agent, transferring its acyl group to nucleophiles to form new chemical bonds.
相似化合物的比较
2-Pyrrolidinecarbonyl chloride, 5-oxo- can be compared with other similar compounds such as:
2-Pyrrolidinecarboxylic acid: Lacks the carbonyl chloride group, making it less reactive in acylation reactions.
2-Pyrrolidinecarbonyl chloride: Lacks the keto group at the 5-position, affecting its reactivity and the types of reactions it can undergo.
5-Oxo-2-pyrrolidinecarboxylic acid: Lacks the carbonyl chloride group, making it less versatile in synthetic applications.
The presence of both the carbonyl chloride and keto groups in 2-Pyrrolidinecarbonyl chloride, 5-oxo- makes it unique and highly valuable in organic synthesis, offering a combination of reactivity and functionality that is not found in its analogs.
属性
IUPAC Name |
5-oxopyrrolidine-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO2/c6-5(9)3-1-2-4(8)7-3/h3H,1-2H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHPSSGICDJKDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50495306 | |
| Record name | 5-Oxoprolyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50495306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55478-53-0 | |
| Record name | 5-Oxoprolyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50495306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

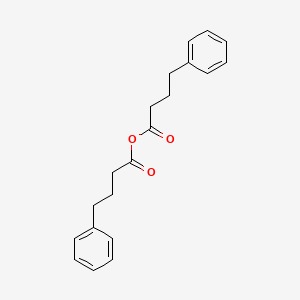
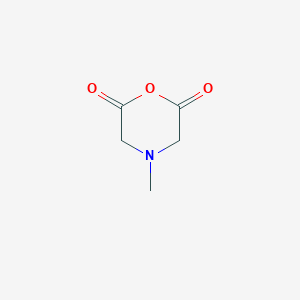

![2-[4-(Cyanomethyl)phenyl]acetamide](/img/structure/B1355515.png)
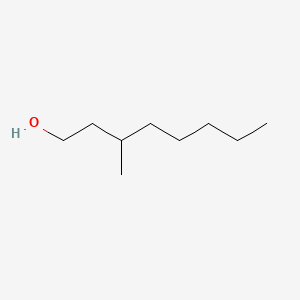
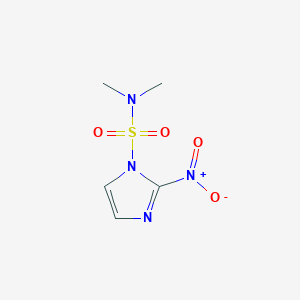
![Thieno[2,3-b]pyrazin-7-amine](/img/structure/B1355523.png)
